3-Mercaptopropiophenone

Description

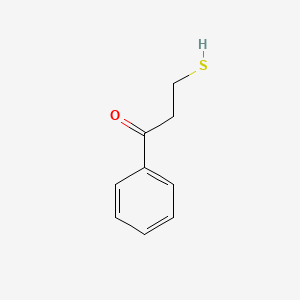

3-Mercaptopropiophenone (C₉H₁₀OS) is an organosulfur compound featuring a phenyl ketone backbone with a thiol (-SH) group at the β-position. It is synthesized via the addition of thioacetic acid to 3-chloropropiophenone, followed by hydrolysis . This compound serves as a hydrogen sulfide (H₂S) surrogate in organic synthesis, leveraging the reversible thiol addition to α,β-unsaturated carbonyl systems. Its applications include facilitating thiol-exchange reactions under milder conditions compared to traditional thioether reagents (e.g., 2-cyanoethyl mercaptans), which require harsh dealkylation conditions . Notably, this compound has been utilized in the synthesis of bioactive molecules such as Agelastatin derivatives, highlighting its role in medicinal chemistry .

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

1-phenyl-3-sulfanylpropan-1-one |

InChI |

InChI=1S/C9H10OS/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |

InChI Key |

HEUKDBJXIMIUAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCS |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of 3-mercaptopropiophenone and related compounds:

Research Findings and Industrial Relevance

- Synthetic Utility: this compound’s reversible thiol addition enables efficient one-pot syntheses, reducing reliance on toxic H₂S gas .

- Medicinal Chemistry : Its use in Agelastatin derivatives (potent cytotoxins) underscores its value in accessing complex alkaloid scaffolds .

- Market Trends : 3-Mercaptopropionic acid dominates industrial consumption (e.g., cosmetics, pharmaceuticals), with projected growth in Asia-Pacific markets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.